molecular formula C16H16 B3057247 2-Methyl-1,1-diphenylpropene CAS No. 781-33-9

2-Methyl-1,1-diphenylpropene

Cat. No.: B3057247
CAS No.: 781-33-9
M. Wt: 208.3 g/mol
InChI Key: JHLNLKYQTWQERE-UHFFFAOYSA-N
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Description

2-Methyl-1,1-diphenylpropene is an organic compound with the molecular formula C₁₆H₁₆. It is also known by several other names, including 1,1-Diphenyl-2-methylpropene and 1,1-Diphenylisobutylene . This compound is characterized by its two phenyl groups attached to a propene backbone, with a methyl group at the second carbon position.

Preparation Methods

2-Methyl-1,1-diphenylpropene can be synthesized through various methods. One common synthetic route involves the reaction of benzyl chloride with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of this compound.

Industrial production methods often involve similar Friedel-Crafts alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Properties

IUPAC Name

(2-methyl-1-phenylprop-1-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLNLKYQTWQERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282761
Record name 2-Methyl-1,1-diphenylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781-33-9
Record name 1,2-Diphenylethene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-1,1-diphenylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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